N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a cyanocyclopentyl group, a sulfanyl group, and an acetamide moiety, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide typically involves multiple steps, including the formation of the cyanocyclopentyl group, the introduction of the sulfanyl group, and the acetamide formation. Common reagents and conditions used in these reactions may include:
Formation of Cyanocyclopentyl Group: This step may involve the reaction of cyclopentanone with a cyanide source under basic conditions to form the cyanocyclopentyl intermediate.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent, such as 2-methylpropylthiol.
Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide may undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanocyclopentyl group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the cyanocyclopentyl group may produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving sulfanyl and acetamide groups.
Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide may involve interactions with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Examples of similar compounds include this compound analogs with different substituents on the cyclopentyl ring or variations in the sulfanyl group.
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide: can be compared with other compounds containing cyanocyclopentyl, sulfanyl, or acetamide groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to other similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development. Detailed studies on its synthesis, chemical reactions, mechanism of action, and applications are essential to fully understand its potential and limitations.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylpropylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-10(2)7-16-8-11(15)14-12(9-13)5-3-4-6-12/h10H,3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCRGAATUCRLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC(=O)NC1(CCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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